molecular formula C11H16OS B033647 5-Hexylthiophene-2-carbaldehyde CAS No. 100943-46-2

5-Hexylthiophene-2-carbaldehyde

Cat. No.: B033647
CAS No.: 100943-46-2
M. Wt: 196.31 g/mol
InChI Key: VWCAHBARARIQLV-UHFFFAOYSA-N
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Description

5-Hexylthiophene-2-carbaldehyde: is an organic compound with the molecular formula C11H16OS and a molecular weight of 196.31 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a hexyl group at the 5-position and an aldehyde group at the 2-position of the thiophene ring . This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexylthiophene-2-carbaldehyde typically involves the formylation of 5-hexylthiophene. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) as reagents . The reaction proceeds as follows:

    Formation of the Vilsmeier reagent: POCl3 reacts with DMF to form the Vilsmeier reagent.

    Formylation: The Vilsmeier reagent reacts with 5-hexylthiophene to introduce the formyl group at the 2-position, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratios of reagents .

Chemical Reactions Analysis

Types of Reactions: 5-Hexylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the 2-position.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: 5-Hexylthiophene-2-carboxylic acid.

    Reduction: 5-Hexylthiophene-2-methanol.

    Substitution: 2-Bromo-5-hexylthiophene or 2-Nitro-5-hexylthiophene.

Mechanism of Action

The mechanism of action of 5-Hexylthiophene-2-carbaldehyde depends on its application:

Comparison with Similar Compounds

    5-Methylthiophene-2-carbaldehyde: Similar structure but with a methyl group instead of a hexyl group.

    5-Phenylthiophene-2-carbaldehyde: Contains a phenyl group instead of a hexyl group.

    2-Thiophenecarboxaldehyde: Lacks the hexyl group, with only the aldehyde group on the thiophene ring.

Uniqueness: 5-Hexylthiophene-2-carbaldehyde is unique due to the presence of the hexyl group, which enhances its solubility in organic solvents and its ability to participate in hydrophobic interactions. This makes it particularly useful in the synthesis of organic semiconductors and other materials where solubility and hydrophobicity are important .

Properties

IUPAC Name

5-hexylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-2-3-4-5-6-10-7-8-11(9-12)13-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCAHBARARIQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466865
Record name 5-hexylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100943-46-2
Record name 5-hexylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hexylthiophene-2-carboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere at 0° C., 24 ml of n-butyllithium (1.6M in hexane) were added by dripping to a THF solution containing 2-hexylthiophene (5 g). The solution was then stirred for another 15 minutes and, after adding DMF (5 ml), set to room temperature. The resulting solution was then poured into a IN ammonium chloride solution and extracted with methylene chloride. An organic layer was washed with water and dried with anhydrous magnesium sulfate. A crude product was collected by removing the solvent and then purified by a column chromatograph (carrier: silicon dioxide; eluate: hexane/methylene chloride-4/1 (volume ratio)) to obtain 4.6 g of a product.
Quantity
24 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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5 g
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5 mL
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reactant
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Synthesis routes and methods II

Procedure details

In a 3 liter-four-necked flask, 173.7 (2.38 mol) of N,N-dimethylformamide was placed and cooled to 5° C., followed by addition of 201.4 g (1.31 mol) of POCl3 in 15 min. below 10° C. under stirring. After stirring for 30 min. below 10° C., 200 g (1.19 mol) of 2-hexylthiophene was added dropwise to the mixture in 10 min. at room temperature, followed by stirring for 1.5 hours and further stirring for 2 hours at 60° C. After the reaction, the reaction mixture was poured into 5 liter of iced water, subjected to 3 times of extraction with 2 liter of chloroform and washed 6 times with 2 liter of water. The organic layer was dried with CaCl2, followed by distilling-off of the solvent and reduced-pressure distillation in an atmosphere of nitrogen to obtain 199.2 g of a product (yield: 85.0%). Then, 20 g of the product obtained was purified by silica gel column chromatography with the use of an n-hexane/ethyl acetate=20/1 mixture solvent to obtain 18.2 g of a pure product (yield: 91.0%).
[Compound]
Name
173.7
Quantity
2.38 mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
201.4 g
Type
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200 g
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Reaction Step Four
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Quantity
5 L
Type
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Reaction Step Five
Yield
85%

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